N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring a triazolopyrazine core fused with a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrazine core, which can be achieved through the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . The xanthene moiety is then introduced via a nucleophilic substitution reaction, where the triazolopyrazine intermediate reacts with a xanthene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the triazolopyrazine ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the xanthene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-tumor activity against various cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyrazine core and exhibit similar biological activities, such as kinase inhibition.
Xanthene derivatives: Compounds with the xanthene moiety are known for their fluorescent properties and are used in various imaging applications.
Uniqueness
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the triazolopyrazine and xanthene structures, which confer both biological activity and potential for use in materials science. This dual functionality makes it a valuable compound for interdisciplinary research.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-19(22-11-16-23-24-18-20(27)21-9-10-25(16)18)17-12-5-1-3-7-14(12)28-15-8-4-2-6-13(15)17/h1-10,17H,11H2,(H,21,27)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVZGPZCBLZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=C5N4C=CNC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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